molecular formula C2H8N4O6Pd B3068581 (Ethylenediamine)dinitratopalladium(II) CAS No. 63994-76-3

(Ethylenediamine)dinitratopalladium(II)

Cat. No.: B3068581
CAS No.: 63994-76-3
M. Wt: 290.5 g/mol
InChI Key: XCJQGMIFFWZHDI-UHFFFAOYSA-N
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Description

(Ethylenediamine)dinitratopalladium(II) is a coordination compound with the molecular formula C2H8N4O6Pd. It is a palladium complex where the palladium ion is coordinated with ethylenediamine and nitrate ligands. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethylenediamine)dinitratopalladium(II) can be synthesized by reacting palladium(II) nitrate with ethylenediamine in an aqueous solution. The reaction typically involves mixing an aqueous solution of palladium(II) nitrate with ethylenediamine under controlled temperature and pH conditions. The resulting product is then isolated by filtration and dried to obtain the crystalline compound .

Industrial Production Methods

While specific industrial production methods for (Ethylenediamine)dinitratopalladium(II) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the compound is often produced in bulk quantities for use in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

(Ethylenediamine)dinitratopalladium(II) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (Ethylenediamine)dinitratopalladium(II) include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving (Ethylenediamine)dinitratopalladium(II) depend on the specific reaction conditions and reagents used. For example, in ligand substitution reactions, the major products are often new palladium complexes with different ligands .

Scientific Research Applications

(Ethylenediamine)dinitratopalladium(II) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Ethylenediamine)dinitratopalladium(II) involves the coordination of the palladium ion with ethylenediamine and nitrate ligands. This coordination facilitates various catalytic processes, particularly in organic synthesis. The palladium center acts as a catalyst, enabling the formation and breaking of chemical bonds in the reaction substrates .

Comparison with Similar Compounds

Similar Compounds

  • Palladium(II) acetate
  • Palladium(II) chloride
  • Palladium(II) sulfate
  • Palladium(II) nitrate

Uniqueness

(Ethylenediamine)dinitratopalladium(II) is unique due to its specific coordination with ethylenediamine and nitrate ligands, which imparts distinct catalytic properties. Compared to other palladium complexes, it offers different reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

ethane-1,2-diamine;palladium(2+);dinitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2NO3.Pd/c3-1-2-4;2*2-1(3)4;/h1-4H2;;;/q;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJQGMIFFWZHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N4O6Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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